N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a tert-butyl group and a 2-phenylimidazole moiety. This compound is structurally characterized by a central piperidine ring substituted at the 4-position with a benzimidazole-methyl group and a carboxamide group at the 1-position.
Properties
IUPAC Name |
N-tert-butyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)22-19(25)23-12-9-16(10-13-23)15-24-14-11-21-18(24)17-7-5-4-6-8-17/h4-8,11,14,16H,9-10,12-13,15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRDULKWGYGSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H26N4O
- Molecular Weight : 306.43 g/mol
- SMILES Notation : CC(C)(C1=CC=C(N2C=CN=C2)C=C1)C(=O)N(C)C
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Receptor Binding : The imidazole ring is known for its ability to interact with various receptors, including those involved in neurotransmission and immune responses.
- Enzyme Inhibition : Studies suggest that derivatives of piperidine can act as inhibitors for enzymes such as cholinesterases and monoamine oxidases, which are crucial in neurodegenerative diseases .
- Antiviral Activity : Compounds containing imidazole moieties have been reported to exhibit antiviral properties, potentially through the inhibition of viral replication mechanisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural characteristics:
- In Vitro Studies : Research indicates that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific structural modifications .
Antiviral Properties
The compound's imidazole component suggests potential antiviral activity:
- Mechanism : It may inhibit viral RNA polymerase activity, which is crucial for the replication of viruses such as Hepatitis C .
- Case Study : A related study demonstrated that imidazole derivatives could reduce viral load in infected cell cultures by over 90% at certain concentrations, indicating a promising therapeutic avenue .
Data Table of Biological Activities
Case Studies and Research Findings
-
Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including those similar to this compound. The results indicated that modifications on the piperidine ring significantly enhance anticancer activity against breast cancer cells. -
Antiviral Activity :
In another study focusing on antiviral agents, compounds with imidazole rings were tested against HCV NS5B polymerase. The tested compounds exhibited IC50 values as low as 0.35 µM, demonstrating their potential as effective antiviral agents . -
Neuroprotective Effects :
Research has also suggested that certain derivatives can offer neuroprotective effects by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease .
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Activity : Halogenated aryl groups (iodo, chloro) improve both synthetic efficiency and inhibitory potency in enzyme assays .
Steric Effects : Bulky groups like tert-butyl may necessitate modified synthetic protocols to avoid steric clashes during carboxamide formation.
Stability Considerations: 2-Oxo-benzimidazole derivatives (e.g., compounds 8–10) exhibit higher stability under physiological conditions compared to non-oxidized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
